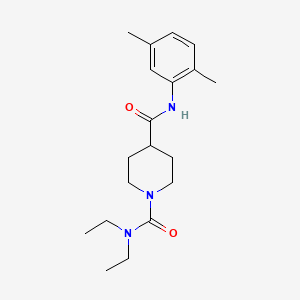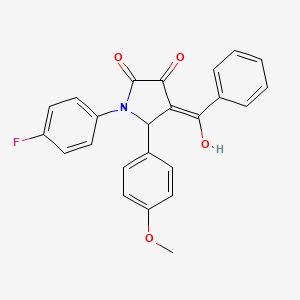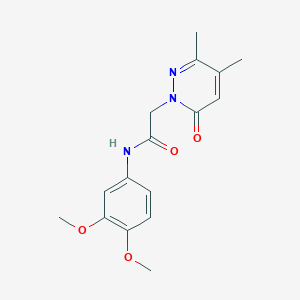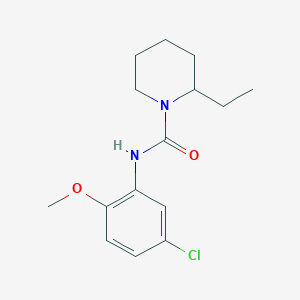
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as DMPEA, is a chemical compound that belongs to the piperidine family. DMPEA has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience.
Scientific Research Applications
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have potential therapeutic properties for a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. This compound has been found to increase dopamine release in the brain, which is associated with improved mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Mechanism of Action
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reabsorption of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood and motor function. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases. This compound has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it is relatively easy to synthesize, and the yield is typically high. Additionally, this compound has been extensively studied, which means that there is a significant body of research available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may make it challenging to conduct large-scale studies.
Future Directions
There are several potential future directions for research on N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Additionally, further research could be conducted on the potential therapeutic applications of this compound, particularly in the field of neurodegenerative diseases. Finally, more research could be conducted on the biochemical and physiological effects of this compound, which could help to further elucidate its mechanism of action and potential therapeutic properties.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. This compound acts as a dopamine reuptake inhibitor and has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.
Synthesis Methods
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using a variety of methods, including the reaction between 2,5-dimethylbenzaldehyde and diethylamine, followed by cyclization with diethyl malonate. The yield of this synthesis method is typically high, making it an efficient and cost-effective way to produce this compound.
properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-11-9-16(10-12-22)18(23)20-17-13-14(3)7-8-15(17)4/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFAJNXEGHTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326696.png)
![N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5326706.png)

![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)


![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)